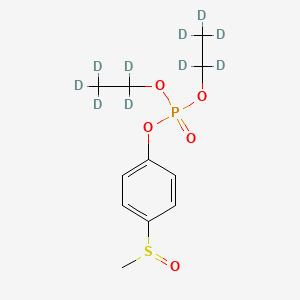
Risuteganib (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Risuteganib (hydrochloride) is a novel synthetic peptide that has shown promising efficacy in treating retinal diseases, including dry age-related macular degeneration and diabetic macular edema . It has advanced through Phase II clinical trials and is known for its protective effects on retinal pigment epithelium cells and enhancement of mitochondrial functions .
Chemical Reactions Analysis
Risuteganib (hydrochloride) undergoes various chemical reactions, including oxidation and reduction. Common reagents and conditions used in these reactions include tert-Butyl Hydroperoxide for inducing oxidative stress in vitro . The major products formed from these reactions are typically related to the compound’s interaction with reactive oxygen species and its protective effects on cellular components .
Scientific Research Applications
Risuteganib (hydrochloride) has a wide range of scientific research applications, particularly in the fields of ophthalmology and retinal disease treatment. It has been shown to protect retinal pigment epithelium cells from oxidative stress and enhance mitochondrial functions . This compound is being investigated for its potential to treat dry age-related macular degeneration and diabetic macular edema . Additionally, its ability to regulate integrin functions makes it a valuable tool in studying cellular adhesion and signaling pathways .
Mechanism of Action
The mechanism of action of risuteganib (hydrochloride) involves its preferential binding to the retinal pigment epithelium layer in the retina . It protects mitochondrial function in these cells against oxidative stress by enhancing mitochondrial basal, maximal, and ATP-related respirations . This protective effect is crucial in maintaining retinal homeostasis and preventing cellular damage associated with retinal diseases .
Comparison with Similar Compounds
Risuteganib (hydrochloride) is unique in its ability to target multiple pathways involved in retinal diseases. Similar compounds include other integrin inhibitors and peptides used in retinal disease treatment. risuteganib’s specific mechanism of action and its efficacy in enhancing mitochondrial functions set it apart from other treatments .
Properties
Molecular Formula |
C22H40ClN9O11S |
|---|---|
Molecular Weight |
674.1 g/mol |
IUPAC Name |
(2S)-1-[(2S,3R)-2-[[(2R)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-sulfopropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C22H39N9O11S.ClH/c1-11(32)17(20(37)31-7-3-5-14(31)21(38)39)30-19(36)13(10-43(40,41)42)29-16(34)9-27-18(35)12(28-15(33)8-23)4-2-6-26-22(24)25;/h11-14,17,32H,2-10,23H2,1H3,(H,27,35)(H,28,33)(H,29,34)(H,30,36)(H,38,39)(H4,24,25,26)(H,40,41,42);1H/t11-,12+,13+,14+,17+;/m1./s1 |
InChI Key |
YUNGJJAMLQRCTQ-CIEQAUARSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CS(=O)(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)O.Cl |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CS(=O)(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


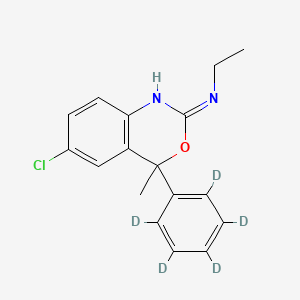


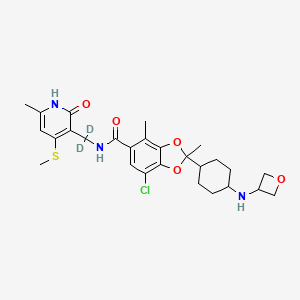
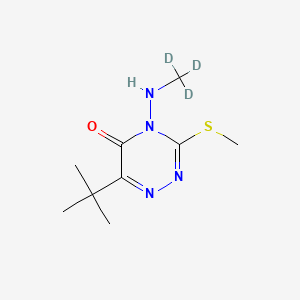
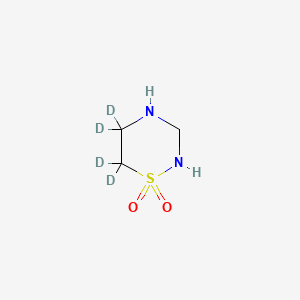
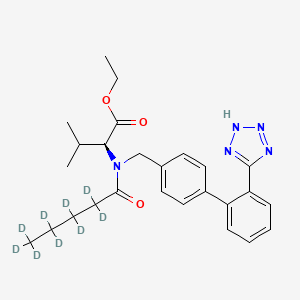
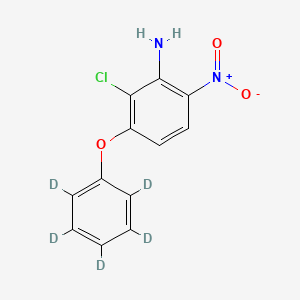
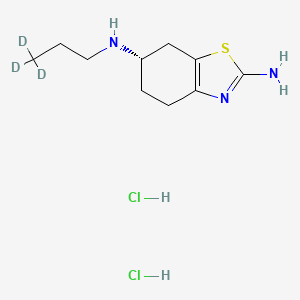
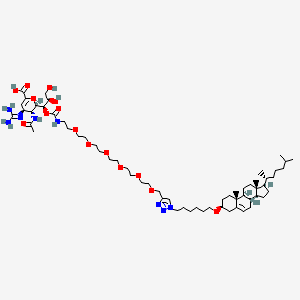

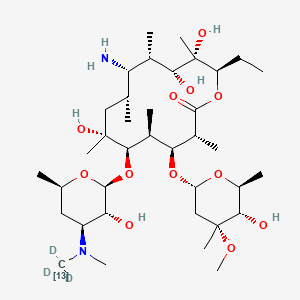
![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2S)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12420726.png)
